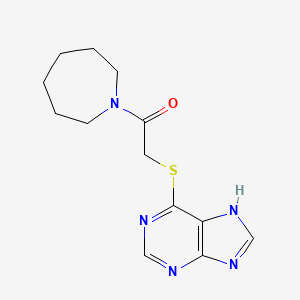
1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone is a synthetic organic compound that features a purine base linked to an azepane ring via a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting a purine derivative with a suitable thiol under basic conditions.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the thioether intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone would depend on its specific biological target. Generally, compounds with purine bases can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways. The thioether linkage and azepane ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(9H-purin-6-ylthio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)propane: Similar structure but with a different alkyl chain length.
Uniqueness
1-(azepan-1-yl)-2-(9H-purin-6-ylsulfanyl)ethanone is unique due to its specific combination of a purine base, thioether linkage, and azepane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-10(18-5-3-1-2-4-6-18)7-20-13-11-12(15-8-14-11)16-9-17-13/h8-9H,1-7H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKVJMSLVBKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
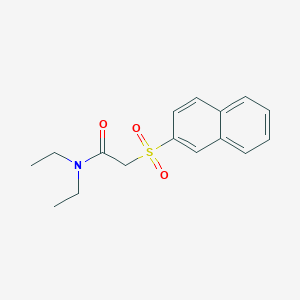
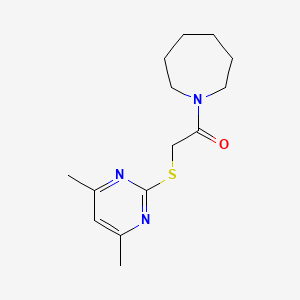
![1-{2-[(4-bromophenyl)sulfonyl]-1-methylethyl}-4-ethylpiperazine](/img/structure/B5943673.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5943679.png)
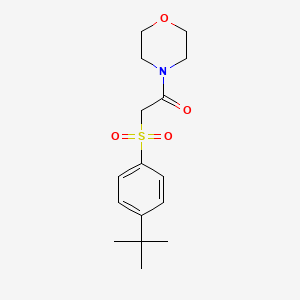
![1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B5943686.png)
![N-(2-chloro-5-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5943700.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-methylphenyl)acetamide](/img/structure/B5943708.png)
![N-(2-chloro-5-methylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5943715.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-chloro-5-methylphenyl)acetamide](/img/structure/B5943719.png)
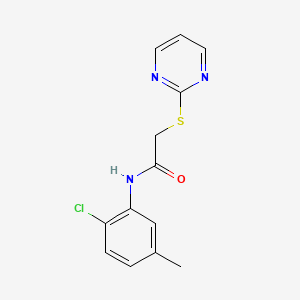
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B5943726.png)
![{2-[(cyclohexylamino)methyl]phenoxy}acetic acid](/img/structure/B5943744.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B5943758.png)
